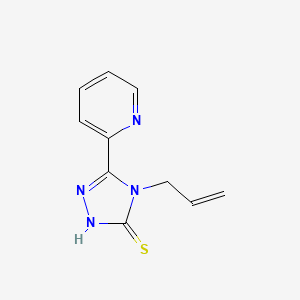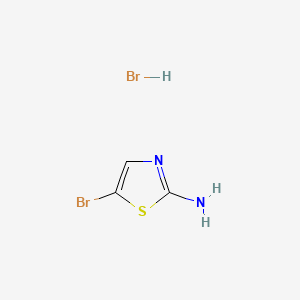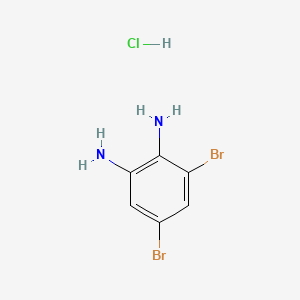
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
“4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” is a compound that has been investigated for its inhibitor activity against corrosion of neutral copper surfaces . It has shown inhibition performance for both forms (thiol and thione) . The compound is characterized by a molecular formula of C10H10N4S .
Molecular Structure Analysis
The molecular structure of “4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol” has been analyzed using density functional theory calculations . Quantum chemical parameters correlated to the inhibition efficiency, including highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy bandgap (ΔE), electronegativity (χ), hardness (ɳ), softness (σ), dipole moment (µ), the fraction of the electrons transferred (ΔE), and total energy (TE) have been calculated .Chemical Reactions Analysis
The compound has been tested as a corrosion inhibitor. The adsorption of inhibitors on the neutral copper surface reveals that nitrogen adsorption is preferred over sulfur adsorption . The thione form has shown higher inhibitor activity compared to the thiol form .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol”:
Corrosion Inhibition
This compound has been investigated for its potential as a corrosion inhibitor, particularly against the corrosion of neutral copper surfaces. Theoretical studies using density functional method B3LYP/6-311G (d,p) calculations have been conducted to explore its inhibitor activity .
Neuroprotective Agents
Derivatives of this compound have been evaluated for their ability to reduce α-synuclein aggregation in vitro, which is significant in the context of neurodegenerative diseases like Parkinson’s disease. This research suggests potential applications in developing neuroprotective agents .
Anti-nemic Activity
The compound has also been studied for its anti-nemic activity, which refers to its potential use in combating nematode infestations. Microwave-induced synthesis and testing of Schiff bases derived from this compound have been carried out to explore this application .
Proteomics Research
The compound is available for purchase as a product for proteomics research, indicating its use in the study of proteins and their functions. This field encompasses a wide range of applications, including drug discovery and disease diagnostics .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activity . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazoles, it is likely that this compound affects multiple pathways in the body .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMJEVEIZJHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381637 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
91813-63-7 | |
| Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)








